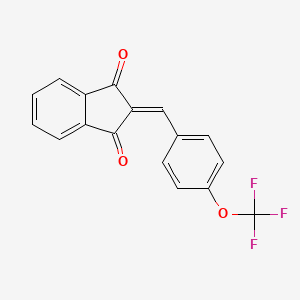

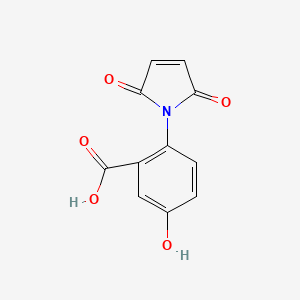

2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives, such as “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, can be achieved through various chemical reactions . For instance, 2-(3-Oxo-2,3-dihydro-1 H-inden-1-ylidene)malononitrile and 2,2′-(1 H-indene-1,3(2 H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis

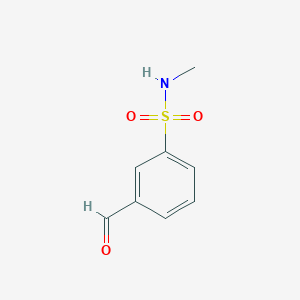

The molecular structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione” is characterized by the presence of a trifluoromethoxyphenyl group attached to an indane-1,3-dione core. The molecular weight of this compound is 318.251.Chemical Reactions Analysis

Indane-1,3-dione, the core structure of “2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione”, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can undergo various chemical reactions to form different derivatives .Applications De Recherche Scientifique

Synthesis and Properties

2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione, as part of the indane-1,3-dione family, exhibits versatile applications ranging from biosensing, bioimaging, to electronics and photopolymerization. Indane-1,3-dione derivatives are synthesized through various chemical reactions, highlighting their adaptability in different scientific fields. Their structural versatility enables their use in diverse applications, demonstrating the scaffold's broad utility (Pigot, Brunel, & Dumur, 2022).

Molecular Structure and Reactivity Studies

The study of molecular structure and vibrational characteristics of indane derivatives, including 1H-indene-1,3(2H)-dione, provides insights into their reactivity and polarity. Such research is pivotal for understanding the compound's applications in various fields, such as anticoagulation and material science. The comparison between 2,3-dihydro-1H-indene and its derivatives elucidates the impact of structural changes on molecular properties, aiding in the design of new compounds with tailored functionalities (Prasad et al., 2010).

Mechanofluorochromic Properties

The mechanofluorochromic (MFC) properties of indane derivatives, particularly those involving 1H-indene-1,3(2H)-dione, are of significant interest. These properties are explored through the synthesis of D-π-A 4H-pyran derivatives, which reveal the impact of molecular symmetry on MFC activities. Such studies contribute to the development of new materials with potential applications in sensing, imaging, and smart devices, demonstrating the compound's relevance in advanced material science (Wang et al., 2019).

Biomedical Imaging Applications

Indane-1,3-dione derivatives, including 2-methylene-1H-indene-1,3(2H)-dione, show promise in biomedical imaging. Their synthesis and incorporation into biocompatible fluorescent nanoparticles enable cell imaging applications, such as in MCF-7 cell imaging. This highlights the potential of such compounds in bioimaging, offering tools for biomedical research and diagnostics (Lei et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[[4-(trifluoromethoxy)phenyl]methylidene]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F3O3/c18-17(19,20)23-11-7-5-10(6-8-11)9-14-15(21)12-3-1-2-4-13(12)16(14)22/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUSBUNUANFMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(F)(F)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Trifluoromethoxyphenyl)methylene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

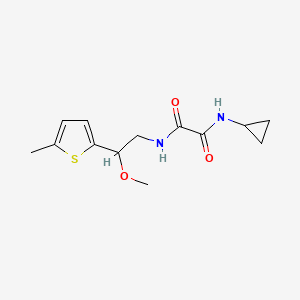

![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)

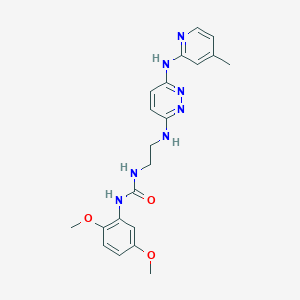

![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)

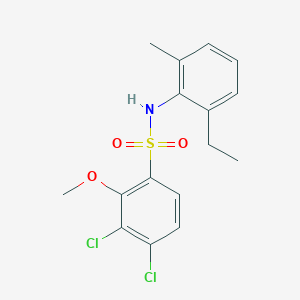

![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2886703.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886708.png)